molecular formula C24H38N5O7PS2 B12708277 Bis(tBuSATE)ddAMP CAS No. 165458-71-9

Bis(tBuSATE)ddAMP

Cat. No.: B12708277
CAS No.: 165458-71-9
M. Wt: 603.7 g/mol
InChI Key: LXYNKMTUKHOPPK-DLBZAZTESA-N
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Description

Bis(tBuSATE)ddAMP is a prodrug of 2',3'-dideoxyadenosine-5'-monophosphate (ddAMP), a critical intermediate in the activation pathway of the antiretroviral drug 2',3'-dideoxyinosine (ddI) . The prodrug features two S-pivaloyl-2-thioethyl (tBuSATE) groups attached to the phosphate moiety of ddAMP. These groups enhance lipophilicity, enabling passive cellular uptake and bypassing enzymatic activation steps (e.g., adenosine deaminase or kinases) that limit the efficacy of parent nucleosides .

Structurally, the tBuSATE groups protect ddAMP from acid-catalyzed depurination and premature enzymatic degradation, ensuring targeted intracellular delivery of the monophosphate . Once inside cells, esterases cleave the tBuSATE groups, releasing ddAMP, which is subsequently phosphorylated to the active triphosphate form, ddATP, to inhibit HIV reverse transcriptase .

Properties

CAS No.

165458-71-9

Molecular Formula

C24H38N5O7PS2

Molecular Weight

603.7 g/mol

IUPAC Name

S-[2-[[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-[2-(2,2-dimethylpropanoylsulfanyl)ethoxy]phosphoryl]oxyethyl] 2,2-dimethylpropanethioate

InChI

InChI=1S/C24H38N5O7PS2/c1-23(2,3)21(30)38-11-9-33-37(32,34-10-12-39-22(31)24(4,5)6)35-13-16-7-8-17(36-16)29-15-28-18-19(25)26-14-27-20(18)29/h14-17H,7-13H2,1-6H3,(H2,25,26,27)/t16-,17+/m0/s1

InChI Key

LXYNKMTUKHOPPK-DLBZAZTESA-N

Isomeric SMILES

CC(C)(C)C(=O)SCCOP(=O)(OCCSC(=O)C(C)(C)C)OC[C@@H]1CC[C@@H](O1)N2C=NC3=C(N=CN=C32)N

Canonical SMILES

CC(C)(C)C(=O)SCCOP(=O)(OCCSC(=O)C(C)(C)C)OCC1CCC(O1)N2C=NC3=C(N=CN=C32)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(tButylSATE)ddAMP involves the incorporation of S-pivaloyl-2-thioethyl (tButylSATE) groups into β-L-2′,3′-dideoxyadenosine-5′-monophosphate (β-L-ddAMP). The reaction typically requires the use of organic solvents and protective groups to ensure the stability and selectivity of the desired product .

Industrial Production Methods

While specific industrial production methods for Bis(tButylSATE)ddAMP are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-purity reagents, controlled reaction environments, and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

Bis(tButylSATE)ddAMP undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pH levels, and solvent systems to ensure the desired reaction pathways .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phosphotriester derivatives, while reduction can produce reduced analogues of the compound .

Scientific Research Applications

Bis(tButylSATE)ddAMP has been extensively studied for its antiviral properties, particularly against HIV and hepatitis B virus (HBV). It acts as a potent inhibitor of viral replication by targeting viral enzymes and interfering with their activity . Additionally, the compound has shown potential in other areas of research, including:

Mechanism of Action

The mechanism of action of Bis(tButylSATE)ddAMP involves its conversion to β-L-2′,3′-dideoxyadenosine-5′-triphosphate (β-L-ddATP) within cells. This active metabolite inhibits viral reverse transcriptase and DNA polymerase, thereby blocking viral replication. The compound’s molecular targets include viral enzymes and cellular pathways involved in nucleotide metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below contrasts Bis(tBuSATE)ddAMP with other nucleotide prodrugs:

Property This compound CycloSal-ddAMP Bis(SATE)-AZTMP
Promoiety S-pivaloyl-2-thioethyl (tBuSATE) CycloSaligenyl (benzyl-derived) S-acylthioethyl (SATE)
Lipophilicity (log P) ~3-fold higher than ddA 7–43-fold higher than parent nucleoside Comparable to this compound
Enzymatic Bypass ADA and kinase bypass Kinase bypass Thymidine kinase (TK) bypass
Acid Stability High (resists depurination) Moderate (stable under mild acid) High (stable in buffer)
Hydrolysis Half-Life 3.9–25 hours (cell-dependent) 1.4–10.8 hours (serum-dependent) 3.9–25 hours (cell-dependent)
Cytotoxicity Low (optimized release) Moderate (varies with substituents) Variable (resistance-dependent)

Key Advantages Over Analogues

Enhanced Lipophilicity and Uptake : this compound exhibits superior membrane permeability compared to ddA and unmodified ddAMP, similar to cycloSal-ddAMP. However, its log P is tailored to balance cellular uptake and solubility .

Enzymatic Resistance : Unlike ddAMP, which is rapidly deaminated by AMP deaminase (99% conversion to inactive metabolites in T-cells ), the tBuSATE groups shield the nucleotide until intracellular cleavage, minimizing extracellular degradation .

Targeted Activation: this compound bypasses adenosine deaminase (ADA), a common limitation for ddA-based therapies, whereas cycloSal-ddAMP primarily addresses kinase limitations .

Limitations and Trade-offs

  • Hydrolysis Kinetics: While tBuSATE prodrugs have longer half-lives than cycloSal derivatives (~25 hours vs.
  • Cytotoxicity : Some SATE prodrugs (e.g., tBuSATE-4sU) show toxicity due to reactive metabolites, but this compound is optimized for minimal off-target effects .

Substrate Specificity in Enzymatic Pathways

This compound-derived ddAMP is a substrate for adenylate kinases and PRPP synthetase, albeit with lower efficiency than natural nucleotides (e.g., ddATP synthesis efficiency: 8.8% of AMP via adenylate kinase ). In contrast, cycloSal-ddAMP releases ddAMP more rapidly, which may improve phosphorylation rates in cells with low kinase activity . Notably, AdeV halogenase poorly processes ddAMP compared to dAMP (10–20-fold lower conversion), suggesting prodrug design must account for downstream enzymatic bottlenecks .

Research Findings and Clinical Relevance

  • Antiviral Efficacy : this compound derivatives show 10-fold higher activity in TK-deficient cells than parent nucleosides, demonstrating effective bypass of kinase-dependent activation .
  • Resistance Profile : Unlike AZT, which loses efficacy in TK-deficient mutants, Bis(SATE)-AZTMP retains activity in resistant cells, a trait shared by this compound in ADA-deficient environments .
  • Stability in Biological Fluids : The tBuSATE groups confer stability in serum (t₁/₂ = 3.9–25 hours), outperforming cycloSal-ddAMP in acidic conditions (e.g., lysosomal compartments) .

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